

4-(Methylsulfonyl)aniline physical properties

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Compound of Interest

Compound Name: 4-(Methylsulfonyl)aniline

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An In-depth Technical Guide on the Physical Properties of 4-(Methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-(Methylsulfonyl)aniline**, a key intermediate in pharmaceutical synthesis. The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

4-(Methylsulfonyl)aniline, also known as 4-aminophenyl methyl sulfone or p-mesylaniline, is a crystalline solid.^{[1][2]} Its chemical structure consists of an aniline ring substituted with a methylsulfonyl group at the para position. This substitution significantly influences its physical and chemical characteristics, making it a valuable building block in the synthesis of various pharmacologically active molecules, including potential anti-inflammatory agents selective for COX-2.^{[2][3]}

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of **4-(Methylsulfonyl)aniline**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ NO ₂ S	[2] [4] [5] [6] [7]
Molecular Weight	171.22 g/mol	[2] [5] [6] [8]
Melting Point	133-139 °C, 243-245 °C	[1] [2] [4] [7] [9] [10] [11]
Boiling Point	384.3 °C at 760 mmHg (Predicted)	[1] [2] [4]
Water Solubility	Soluble	[1] [2] [3] [9]
pKa	1.48 (+1) at 25°C	[2] [3]
LogP	0.6723, -0.1	[1] [5]
Appearance	White to Almost White Crystalline Powder	[1] [2] [10] [11]
Density	1.3 ± 0.1 g/cm ³	[1]

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physical properties of **4-(Methylsulfonyl)aniline**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[12\]](#)
- Capillary tubes (sealed at one end)[\[13\]](#)
- Thermometer
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the **4-(Methylsulfonyl)aniline** sample is completely dry and finely powdered.^[14] Introduce a small amount of the powdered sample into the open end of a capillary tube.^{[13][15]}
- **Packing the Sample:** Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.^[13]
- **Apparatus Setup:** Place the capillary tube into the heating block of the melting point apparatus.^[12]
- **Heating:** Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.^[13]
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

While the boiling point of **4-(Methylsulfonyl)aniline** is high and often cited as a predicted value, this method is standard for liquid compounds.

Apparatus:

- Thiele tube^[16]
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heat-resistant mineral oil

- Heat source (e.g., Bunsen burner)

Procedure:

- Sample Preparation: Fill a small test tube to about half-full with the liquid sample.[\[16\]](#)
- Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.[\[16\]](#)[\[17\]](#)
- Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[\[16\]](#)[\[17\]](#)
- Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.[\[16\]](#) Gently heat the side arm of the Thiele tube.[\[16\]](#)[\[17\]](#)
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[16\]](#)[\[17\]](#)
- Recording: Remove the heat source when a continuous and rapid stream of bubbles is observed.[\[17\]](#) The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[\[17\]](#)

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[\[18\]](#)

Apparatus:

- Flasks with stoppers
- Shaker or rotator
- Analytical balance
- Centrifuge or filtration apparatus
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

- Preparation: Add an excess amount of **4-(Methylsulfonyl)aniline** to a flask containing a known volume of purified water at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[19]
- Equilibration: Seal the flask and agitate it at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]
- Phase Separation: After agitation, allow the solution to stand to let undissolved solids settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[18]
- Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of **4-(Methylsulfonyl)aniline** using a validated analytical method.
- Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL). A minimum of three replicate determinations is recommended.[19]

pKa Determination (Potentiometric Titration)

The pKa value is crucial for understanding the ionization state of a compound at different pH levels.

Apparatus:

- Potentiometer with a pH electrode[20]
- Burette
- Magnetic stirrer
- Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[20]
- Beaker

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
[20]
- Sample Preparation: Dissolve a precisely weighed amount of **4-(Methylsulfonyl)aniline** in a suitable solvent (e.g., water or a co-solvent system) to a known concentration.[20]
- Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution by adding small, precise increments of the titrant.[20] For an amine, an acidic titrant would be used.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[20]
- Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[21] Specifically, at the half-equivalence point, the pH is equal to the pKa.[22]

LogP Determination (Shake-Flask Method)

LogP, the partition coefficient, is a measure of a compound's lipophilicity and is a key parameter in drug development for predicting absorption and distribution.[23]

Apparatus:

- Separatory funnel or vials
- Shaker or rotator
- n-Octanol and water (mutually saturated)
- Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

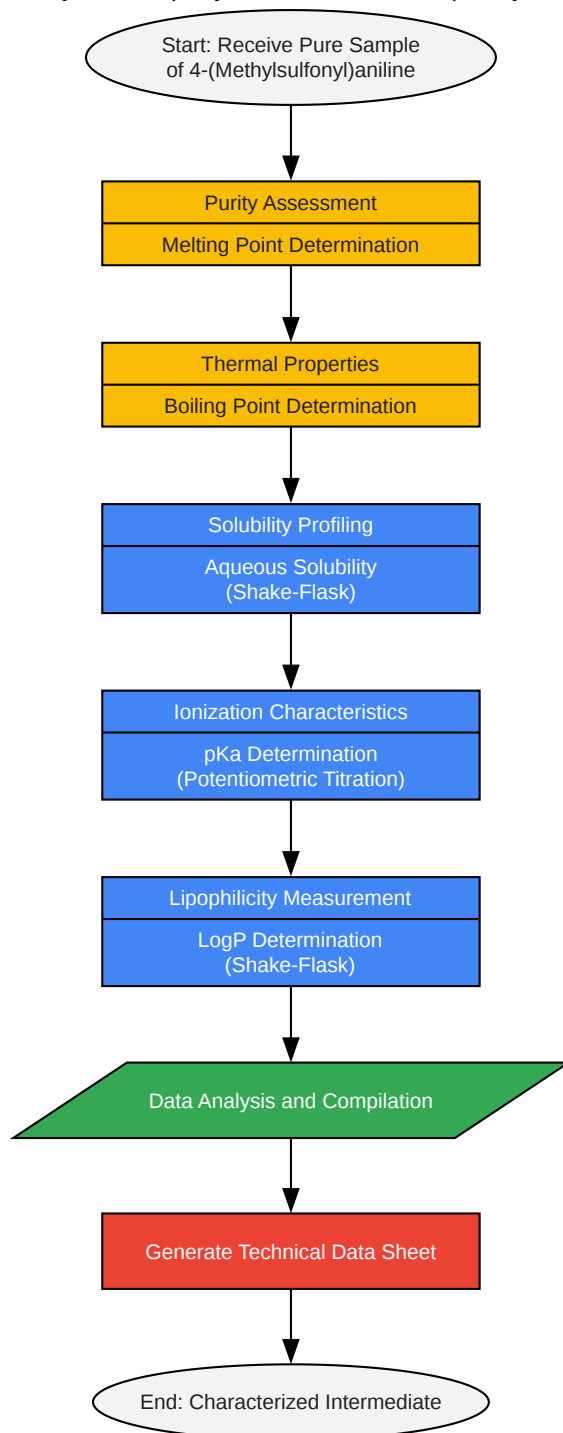
- Solvent Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4) by mixing them and allowing the phases to separate.[24]

- Partitioning: Dissolve a known amount of **4-(Methylsulfonyl)aniline** in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel.[\[21\]](#)
- Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[\[24\]](#)
- Phase Separation: Allow the two phases to separate completely.
- Analysis: Carefully remove an aliquot from each phase and measure the concentration of **4-(Methylsulfonyl)aniline** in both the n-octanol and the aqueous layers using a suitable analytical method.[\[24\]](#)[\[25\]](#)
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[\[23\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a pharmaceutical intermediate like **4-(Methylsulfonyl)aniline**.

Workflow for Physical Property Determination of 4-(Methylsulfonyl)aniline



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Caption: Workflow for the physical characterization of **4-(Methylsulfonyl)aniline**.

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